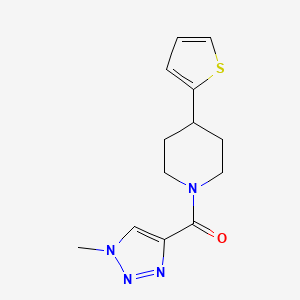![molecular formula C17H16N4S2 B2988134 ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide CAS No. 439112-37-5](/img/structure/B2988134.png)
ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Reactivity
Ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide and its derivatives have been synthesized for various studies. For instance, Zozulynets et al. (2021) synthesized 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, a related compound, and studied its reactivity with aldehydes to form 4-(ethyl, aryl)idenamino derivatives. This process involves a series of reactions starting from quinoline-2-carboxylic acid, highlighting the compound's potential in chemical synthesis (Zozulynets, Kaplaushenko, & Korzhova, 2021).
Antimicrobial Applications
Some derivatives of 1,2,3-triazoles, which are structurally related to this compound, have shown antimicrobial properties. Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and found them to exhibit antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Catalysis and Organic Synthesis
In the field of organic synthesis and catalysis, derivatives of this compound have been utilized. For example, Bianchini et al. (2007) explored the electronic influence of the thienyl sulfur atom on the oligomerization of ethylene by cobalt(II) 6-(thienyl)-2-(imino)pyridine catalysis. This study demonstrates the compound's relevance in understanding and improving catalytic processes (Bianchini, Gatteschi, Giambastiani, Guerrero Rios, Ienco, Laschi, Mealli, Meli, Sorace, Toti, & Vizza, 2007).
Photoinduced Synthesis
Tian et al. (2022) developed a photocatalytic synthesis method using compounds structurally related to this compound. This method involved the construction of thieno[3,4-c]quinolin-4(5H)-ones using diphenyl disulfide or diphenyl diselenide, illustrating the compound's utility in photochemical synthesis (Tian, Ai, Han, Rao, Shen, Sheng, & Wang, 2022).
Quantum Chemical Calculations
In computational chemistry, derivatives of this compound have been studied to understand their properties. Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines, a related compound, to determine their inhibition efficiencies as corrosion inhibitors. Such studies are essential for predicting and enhancing the performance of materials in various industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).
Mécanisme D'action
1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They have been studied for their potential as antifungal, antibacterial, and anticancer agents. Their mechanism of action often involves interaction with enzymes or receptors in the cell, leading to disruption of essential biological processes .
Thieno[2,3-b]quinolines are another class of compounds with potential biological activity. They are known to interact with various targets in the cell, including enzymes and receptors, which can lead to changes in cellular function .
The presence of a sulfide group in the compound could also influence its biological activity. Sulfides are known to participate in various biochemical reactions and can influence the pharmacokinetic properties of the compound .
Propriétés
IUPAC Name |
2-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S2/c1-3-21-15(19-20-17(21)22-4-2)14-10-12-9-11-7-5-6-8-13(11)18-16(12)23-14/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZSQUPDSHAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2988053.png)
![6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988054.png)

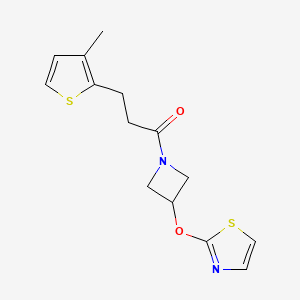
![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)

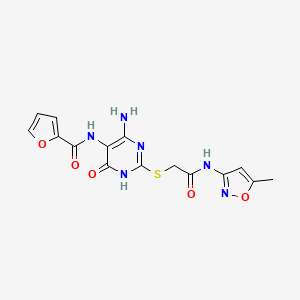
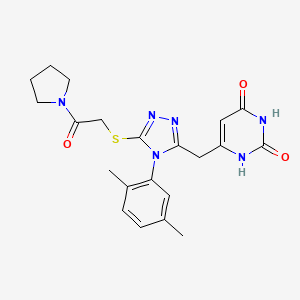
![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)
![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)
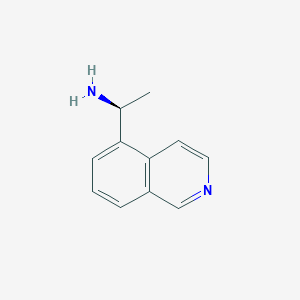
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)
